4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-phenylethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c24-28(25,17-10-5-2-6-11-17)21-20(22-14-13-16-8-3-1-4-9-16)26-19(23-21)18-12-7-15-27-18/h1-12,15,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWURTRXYBNTOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Addition of the phenylethylamine group: This step might involve nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the oxazole ring or the benzenesulfonyl group, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use as therapeutic agents in treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Oxazole Core Derivatives
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine ()
- Structural Differences: Sulfonyl Group: Chlorophenylsulfonyl vs. benzenesulfonyl in the target compound. Aryl Substituents: 4-Fluorophenyl at position 5 vs. 2-phenylethyl in the target. The fluorine atom introduces electronegativity, while the phenylethyl group adds steric bulk and lipophilicity. Heterocyclic Group: 2-Furyl vs. thiophen-2-yl. Thiophene’s sulfur atom provides greater polarizability and bioavailability compared to furan’s oxygen.
- Implications : The target compound’s thiophene and phenylethyl groups may improve cellular uptake and target engagement compared to the fluorophenyl and furyl analogs.
4-(Benzenesulfonyl)-2-(2-Chlorophenyl)-N-(3-Morpholin-4-ylpropyl)-1,3-Oxazol-5-Amine ()
- Structural Differences: Position 2: 2-Chlorophenyl vs. thiophen-2-yl. Chlorophenyl enhances hydrophobicity, while thiophene offers π-π interactions. Position 5: Morpholinopropyl vs. 2-phenylethyl. The morpholine ring introduces hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic phenylethyl chain.
- Implications: The target compound’s phenylethyl group may favor blood-brain barrier penetration, whereas the morpholinopropyl analog could improve solubility for intravenous administration.
Comparison with Thiazole and Thiadiazole Derivatives
4-(4′-Nitrophenyl)-N-Benzenesulfonylthiazol-2-Amine ()
- Core Heterocycle : Thiazole (sulfur at position 1) vs. oxazole (oxygen at position 1). Thiazole’s sulfur increases metabolic stability but may reduce reactivity compared to oxazole.
- Substituents : Nitrophenyl at position 4 vs. thiophen-2-yl. The nitro group is strongly electron-withdrawing, while thiophene balances electron donation and withdrawal.
- Implications : The target compound’s oxazole core and thiophene substituent may offer a broader therapeutic index due to reduced nitro group toxicity.
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-Thiadiazol-2-Amine ()
- Core Heterocycle : Thiadiazole (two nitrogens, one sulfur) vs. oxazole. Thiadiazole’s electron-deficient nature enhances kinase inhibition but may reduce bioavailability.
- Substituents : Shared thiophen-2-yl group, but the target compound’s benzenesulfonyl and phenylethyl groups add steric and electronic complexity.
- Biological Activity : The thiadiazole derivatives showed IC₅₀ values of 1.28 μg/mL against breast cancer cells (MCF7) . The target compound’s oxazole core may exhibit similar potency with improved metabolic stability.
Comparison with Triazole Derivatives
4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine ()
- Core Heterocycle : Triazole (three nitrogens) vs. oxazole. Triazoles are more polar and often used in antifungal agents, whereas oxazoles are common in kinase inhibitors.
- Substituents : Nitrophenyl and benzothiazole groups provide strong electron-withdrawing effects, contrasting with the target’s thiophene and benzenesulfonyl.
- Synthesis : The triazole analog was synthesized in 82–97% yields via azide-alkyne cycloaddition , suggesting the target compound could be synthesized efficiently using similar methods.
Biological Activity
The compound 4-(benzenesulfonyl)-N-(2-phenylethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzenesulfonyl group, a phenethyl moiety, and a thiophene ring, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, oxazole derivatives have shown efficacy against various bacterial strains and fungi. A study demonstrated that specific oxazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antimicrobial properties .
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied. In vitro assays have shown that compounds with oxazole rings can induce apoptosis in cancer cell lines. For example, a related compound was reported to inhibit cell proliferation in HeLa cells by inducing G1 phase arrest . It is hypothesized that the benzenesulfonyl group enhances the compound's ability to interact with cellular targets involved in cancer progression.
Insecticidal Activity
Insecticidal properties have been observed in compounds structurally related to this compound. A study found that certain oxazole derivatives exhibited potent insecticidal activity against pests like Mythimna separate and Helicoverpa armigera at concentrations as low as 500 mg/L . The structure–activity relationship (SAR) analysis indicated that modifications to the oxazole ring could enhance insecticidal efficacy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.
- Receptor Modulation : The presence of the benzenesulfonyl group may allow for interaction with various receptors, potentially modulating cell signaling pathways.
- Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate penetration into cell membranes, leading to increased permeability and subsequent cell death.
Case Studies
-
Antimicrobial Efficacy : A recent study tested various oxazole derivatives against standard microbial strains. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity .
Compound Bacterial Strain Inhibition Zone (mm) A E. coli 15 B S. aureus 20 C P. aeruginosa 12 -
Insecticidal Activity : Another study evaluated the insecticidal properties of structurally similar compounds against agricultural pests, revealing significant mortality rates at varying concentrations .
Compound Pest Species Mortality Rate (%) D Mythimna separate 70 E Helicoverpa armigera 65
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
